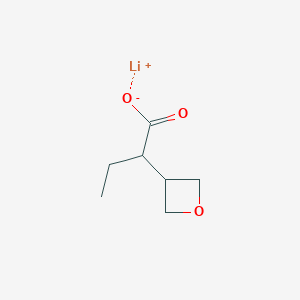

Lithium;2-(oxetan-3-yl)butanoate

Description

BenchChem offers high-quality Lithium;2-(oxetan-3-yl)butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lithium;2-(oxetan-3-yl)butanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

lithium;2-(oxetan-3-yl)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3.Li/c1-2-6(7(8)9)5-3-10-4-5;/h5-6H,2-4H2,1H3,(H,8,9);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHCMYJGZAKRPJI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CCC(C1COC1)C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11LiO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Conceptual Framework and Academic Relevance of Lithium 2 Oxetan 3 Yl Butanoate

Academic Significance of Strained Heterocyclic Systems in Contemporary Organic Chemistry

Heterocyclic compounds, which feature at least one non-carbon atom within a ring structure, represent the largest and most varied class of organic compounds. msu.eduuomus.edu.iq Among these, small, strained heterocyclic systems such as oxetanes (four-membered rings containing one oxygen atom) have garnered considerable attention in modern organic chemistry. researchgate.netacs.org Their significance stems from a unique combination of chemical stability and controlled reactivity, driven by inherent ring strain. researchgate.netacs.org This strain, comparable to that of epoxides, makes the oxetane (B1205548) ring susceptible to strategic ring-opening reactions, rendering it a valuable synthetic intermediate for constructing more complex molecular architectures. msu.eduresearchgate.net

Table 1: Influence of Oxetane Introduction on Molecular Properties

| Property | Effect of Oxetane Incorporation | Reference |

|---|---|---|

| Aqueous Solubility | Generally Increased | researchgate.netacs.orgacs.org |

| Lipophilicity (LogD) | Generally Decreased | acs.org |

| Metabolic Stability | Often Improved | researchgate.netacs.org |

| pKa of Proximal Amines | Can be modulated | acs.orgacs.org |

| Molecular Conformation | Introduces 3-dimensionality | acs.org |

Lithium Carboxylates as Foundational Intermediates in Precision Organic Synthesis

Lithium carboxylates are a class of organolithium compounds that serve as critical intermediates in a wide array of organic transformations. nih.govacs.org They are typically formed through the reaction of a carboxylic acid with a strong organolithium base, such as n-butyllithium, or via other methods like the direct reaction with lithium metal. acs.orgsioc.ac.cn The resulting lithium salt of the carboxylate anion is a versatile species, though its reactivity and structural nature in solution are complex. nih.gov

A key characteristic of lithium salts, including carboxylates, is their tendency to form aggregates in solution. nih.gov Rather than existing as simple monomeric ions, they often form well-defined structures such as cyclic dimers or larger hexameric clusters, frequently incorporating solvent molecules like N,N,N',N'-tetramethylethylenediamine (TMEDA). nih.gov The specific aggregation state can significantly influence the salt's solubility and reactivity. nih.gov Despite initial expectations that they might form complex, poorly behaved aggregates, studies have shown that lithium carboxylates can form discrete, characterizable species. nih.gov This predictable structural behavior is fundamental to their utility in precision synthesis, where consistent reactivity is paramount. Their role extends to being key components in decarboxylative reactions, serving as precursors for other organometallic reagents, and influencing the outcomes of reactions as additives. researchgate.netwikipedia.org

Table 2: Common Aggregation States of Organolithium Salts in Solution

| Compound Type | Common Aggregate Structure(s) | Solvent/Additive Example | Reference |

|---|---|---|---|

| Lithium Enolates | Cyclic Dimers, Cubic Tetramers | TMEDA, THF | nih.gov |

| Lithium Phenolates | Cyclic Dimers, Monomers (hindered) | TMEDA | nih.gov |

| Lithium Carboxylates | Cyclic Dimers | TMEDA | nih.gov |

| Lithium Alkoxides | Higher Aggregates (e.g., Hexamers) | TMEDA | nih.gov |

The Lithium 2-(oxetan-3-yl)butanoate Architecture: A Convergent Research Subject

The chemical compound Lithium 2-(oxetan-3-yl)butanoate represents a convergence of the two aforementioned areas of chemical interest: the strategic use of strained oxetane rings and the synthetic utility of lithium carboxylates. This specific architecture combines the unique properties of the oxetane moiety with the reactive potential of the lithium carboxylate functional group, making it a valuable building block for organic synthesis.

The synthesis of this compound has been reported via the treatment of 2-(oxetan-3-yl)butanoic acid. scienceopen.com The resulting lithium salt is a stable, solid material. scienceopen.com The structure is of significant academic and practical interest because it provides a scaffold that can be elaborated into more complex molecules. The oxetane portion can act as a polar, three-dimensional element in a larger target molecule, potentially conferring beneficial physicochemical properties for applications in medicinal chemistry. nih.govacs.org Simultaneously, the carboxylate group serves as a handle for further chemical transformations. For instance, lithium carboxylates can participate in decarboxylative coupling reactions or be converted to other functional groups. researchgate.net

However, it is also noted that oxetane-carboxylic acids and their derivatives can be prone to instability and unexpected isomerizations, sometimes rearranging into lactone structures upon heating or even during storage. acs.orgacs.org This highlights the delicate balance between stability and reactivity inherent in such systems, presenting both challenges and opportunities for synthetic chemists. The study of molecules like Lithium 2-(oxetan-3-yl)butanoate is therefore crucial for understanding the behavior of these important building blocks and for enabling their effective use in the synthesis of novel compounds. acs.org

Table 3: Properties of Lithium 2-(oxetan-3-yl)butanoate

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₃LiO₃ | scienceopen.com |

| Physical State | White Solid | scienceopen.com |

| ¹H NMR (500 MHz, D₂O), δ (ppm) | 4.79 (s, 2H), 4.47 (s, 2H) | scienceopen.com |

| CAS Number | 2413885-30-8 | echemi.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| Lithium 2-(oxetan-3-yl)butanoate |

| n-butyllithium |

| N,N,N',N'-tetramethylethylenediamine (TMEDA) |

Synthetic Methodologies for the 2 Oxetan 3 Yl Butanoate Scaffold

Strategic Approaches to Oxetane (B1205548) Ring Formation within the 2-(Oxetan-3-yl)butanoate Framework

The formation of the oxetane ring is a critical step in the synthesis of the target scaffold. Various methods have been developed for the construction of oxetanes, which can be broadly categorized into intramolecular cyclizations, photochemical reactions, and transition metal-catalyzed processes. magtech.com.cn

Intramolecular cyclization is a common and effective strategy for forming the oxetane ring. acs.org The most prevalent approach is the Williamson ether synthesis, which involves the intramolecular reaction of a 1,3-halohydrin or a related substrate with a base to form the C-O bond of the ether. acs.org For the synthesis of 3-substituted oxetanes, this typically involves a precursor with a leaving group on the primary carbon and a hydroxyl group on the tertiary carbon, or vice versa. The inherent ring strain of the oxetane makes this cyclization kinetically less favorable than the formation of five- or six-membered rings, often requiring the use of strong bases and good leaving groups to achieve acceptable yields. acs.org

Another powerful intramolecular approach involves the cyclization of homoallylic alcohols. For instance, metal hydride atom transfer/radical polar crossover (MHAT/RPC) methods have been developed for the construction of oxetane rings from homoallylic alcohols, offering a mild and high-yielding protocol with good functional group tolerance. beilstein-journals.org

The choice of the specific intramolecular cyclization strategy depends on the available starting materials and the desired substitution pattern on the final oxetane ring.

Photochemical [2+2] cycloaddition, specifically the Paternò-Büchi reaction, represents a powerful, atom-economical method for synthesizing oxetanes. beilstein-journals.orgnih.gov This reaction involves the photochemical cycloaddition of a carbonyl compound with an alkene to directly form the oxetane ring. nih.gov The regioselectivity and stereoselectivity of the Paternò-Büchi reaction can often be controlled by the electronic and steric properties of the reactants. researchgate.net For the synthesis of the 2-(oxetan-3-yl)butanoate scaffold, this could conceptually involve the reaction of a butanoate derivative containing a carbonyl group with an appropriate alkene, or vice versa. Recent advances have seen the development of visible-light-mediated Paternò-Büchi reactions, which offer milder reaction conditions. beilstein-journals.org

Transition metal-catalyzed formal [2+2] cycloadditions provide an alternative to photochemical methods. magtech.com.cnnih.gov These reactions can proceed under milder conditions and offer different selectivity profiles. For example, copper(I)-catalyzed intermolecular [2+2] carbonyl-olefin photocycloadditions have been shown to be effective for the synthesis of oxetanes, even with challenging alkyl ketone substrates. escholarship.org

Controlling regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules. In the context of the 2-(oxetan-3-yl)butanoate scaffold, this means controlling the orientation of the butanoate group relative to other substituents on the oxetane ring and establishing the desired stereochemistry at the C3 position and potentially at C2 and C4.

In intramolecular cyclizations, stereocontrol can often be achieved by starting with an enantiomerically pure precursor. For example, the stereoselective reduction of a β-halo ketone can produce a chiral halohydrin that cyclizes to form an enantioenriched oxetane. acs.org

For [2+2] cycloadditions, the stereochemical outcome is often dictated by the mechanism of the reaction. researchgate.net The use of chiral catalysts in transition metal-catalyzed cycloadditions has emerged as a powerful strategy for achieving enantioselective oxetane synthesis. beilstein-journals.org For instance, chiral Cu(II) complexes have been used for the catalytic asymmetric synthesis of polysubstituted oxetanes from silyl (B83357) enol ethers and trifluoropyruvate, achieving high cis/trans ratios and enantioselectivities. beilstein-journals.orgnih.gov

The following table summarizes key aspects of these synthetic approaches:

| Synthetic Approach | Description | Key Advantages | Potential Challenges | Relevant Citations |

| Intramolecular Cyclization | Formation of the oxetane ring via an intramolecular nucleophilic substitution, often a Williamson ether synthesis. | Well-established, can provide good stereocontrol from chiral precursors. | Ring strain can lead to low yields; may require harsh conditions. | acs.org |

| Paternò-Büchi Reaction | Photochemical [2+2] cycloaddition of a carbonyl compound and an alkene. | Atom-economical, direct formation of the oxetane ring. | Can have regioselectivity and stereoselectivity issues; may require specialized equipment. | beilstein-journals.orgnih.govresearchgate.net |

| Transition Metal-Catalyzed Cycloaddition | Formal [2+2] cycloaddition catalyzed by a transition metal complex. | Milder conditions than photochemical methods, potential for high enantioselectivity. | Catalyst development can be complex; substrate scope may be limited. | beilstein-journals.orgnih.govescholarship.org |

Enantioselective and Diastereoselective Control in the Butanoate Chain Elaboration

The introduction of the butanoate chain at the C3 position of the oxetane with the correct stereochemistry is the second major synthetic challenge. This can be achieved either by constructing the oxetane ring with the butanoate precursor already in place or by functionalizing a pre-formed 3-substituted oxetane.

A classic and reliable method for achieving enantioselective α-alkylation of carboxylic acid derivatives involves the use of chiral auxiliaries. nih.govresearchgate.net Evans' oxazolidinones and Myers' pseudoephedrine amides are well-known examples of chiral auxiliaries that can be attached to a carboxylic acid precursor. nih.govresearchgate.netnih.gov The chiral auxiliary directs the diastereoselective alkylation of the enolate, and subsequent removal of the auxiliary provides the enantioenriched α-substituted carboxylic acid derivative. google.com This strategy offers high levels of stereocontrol and is applicable to a wide range of substrates. bohrium.com

Asymmetric catalysis offers a more atom-economical approach to the enantioselective α-alkylation of carboxylic acid derivatives. nih.gov For instance, copper(I) complexes with chiral ligands have been successfully employed for the catalytic asymmetric α-alkylation of 2-acylimidazoles, which serve as pronucleophiles. nih.gov Palladium-catalyzed asymmetric allylic alkylation of ester enolate equivalents has also been developed, providing a general method for accessing enantioenriched α-substituted esters. nih.gov

The synthesis of the target molecule requires a chiral 2-substituted butanoic acid precursor that can be coupled to the oxetane ring or used in its construction. One approach is the asymmetric alkylation of a glycine (B1666218) Schiff base complexed with a chiral auxiliary, which can be used to prepare a variety of α-amino acids, and by extension, other α-substituted carboxylic acids. mdpi.com

Another strategy involves the diastereoselective alkylation of chiral β-amidophosphines. These can be prepared by the condensation of an acyl chloride with a chiral O-protected amino alcohol. Deprotonation and subsequent alkylation proceed with high diastereoselectivity, and the resulting product can be hydrolyzed to the chiral carboxylic acid.

The following table outlines methods for achieving stereocontrol in the butanoate chain:

| Method | Description | Key Advantages | Potential Challenges | Relevant Citations |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated to direct a stereoselective reaction. | High diastereoselectivity, well-established and reliable. | Requires additional steps for attachment and removal of the auxiliary. | nih.govresearchgate.netnih.govgoogle.com |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate an enantiomerically enriched product. | Atom-economical, high catalytic efficiency. | Catalyst development can be challenging, may have limited substrate scope. | nih.govnih.gov |

Controlled Generation of Lithium 2-(oxetan-3-yl)butanoate from Precursors

The controlled generation of the lithium enolate of 2-(oxetan-3-yl)butanoate is a critical step in its utilization for further synthetic transformations. This process primarily involves two strategic approaches: lithium-halogen exchange and directed deprotonation. The efficiency and selectivity of these methods are highly dependent on the reaction conditions, including the choice of precursor, base, and solvent system.

Optimized Protocols for Lithium-Halogen Exchange and Directed Deprotonation

Lithium-Halogen Exchange:

Lithium-halogen exchange is a powerful and rapid method for the preparation of organolithium compounds, including lithium enolates. harvard.eduwikipedia.org This reaction involves the treatment of an organic halide with an organolithium reagent, typically an alkyllithium such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). wikipedia.orgresearchgate.net The rate of exchange is influenced by the nature of the halogen, with the reactivity order being I > Br > Cl. wikipedia.org For the synthesis of lithium 2-(oxetan-3-yl)butanoate, a halogenated precursor, such as ethyl 2-bromo-2-(oxetan-3-yl)butanoate, would be required.

The reaction is typically performed at low temperatures, such as -78 °C, in an inert solvent like tetrahydrofuran (B95107) (THF) to minimize side reactions. harvard.edu The choice of the alkyllithium reagent can also be critical. While n-BuLi is commonly used, t-BuLi can be more effective for less reactive halides. harvard.edu The general mechanism is believed to involve the formation of an "ate-complex" as an intermediate or transition state. researchgate.net Continuous flow technology has also been explored to manage the reactivity and potential instability of related organolithium species, such as 3-oxetanyllithium, by controlling residence times and preventing decomposition. nih.gov

Directed Deprotonation:

Directed deprotonation involves the use of a strong base to selectively remove a proton from a specific position on a molecule, guided by a directing group. In the context of generating lithium 2-(oxetan-3-yl)butanoate, the precursor would be ethyl 2-(oxetan-3-yl)butanoate. The carbonyl group of the ester acts as a directing group, activating the α-proton for abstraction by a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS).

The choice of base is crucial for successful deprotonation without competing nucleophilic attack at the ester carbonyl. Lithium amides are favored due to their strong basicity and steric hindrance, which minimizes nucleophilic addition. The reaction is typically carried out in an ethereal solvent like THF at low temperatures (-78 °C) to ensure the stability of the resulting lithium enolate. The formation of the enolate is often rapid under these conditions.

Influence of Base and Solvent System on Lithium Enolate Formation and Stability

The formation and subsequent stability of lithium enolates are profoundly influenced by the choice of base and the solvent system employed. These factors dictate the aggregation state of the enolate, its reactivity, and its propensity to undergo side reactions.

Influence of the Base:

The selection of the base is critical in deprotonation reactions to form lithium enolates. Strong, non-nucleophilic bases are essential to avoid undesired reactions with the ester functionality.

| Base | Key Characteristics |

| Lithium diisopropylamide (LDA) | A strong, sterically hindered base commonly used for enolate formation. Its bulkiness minimizes nucleophilic attack on the ester carbonyl. |

| Lithium hexamethyldisilazide (LiHMDS) | Another sterically demanding strong base, often used as an alternative to LDA. It can sometimes offer different selectivity or reactivity profiles. |

| n-Butyllithium (n-BuLi) | A powerful base, but its high nucleophilicity can lead to addition to the ester carbonyl, making it less ideal for direct deprotonation in this context. |

| tert-Butyllithium (t-BuLi) | An even stronger and more sterically hindered base than n-BuLi. While it can be used for deprotonation, its high reactivity requires careful temperature control. acs.org |

Interactive Data Table: Base Selection for Enolate Formation

Key Characteristics: A strong, sterically hindered base commonly used for enolate formation. Its bulkiness minimizes nucleophilic attack on the ester carbonyl.

Influence of the Solvent System:

The solvent plays a crucial role in solvating the lithium cation, which in turn affects the aggregation state and reactivity of the lithium enolate. Ethereal solvents are generally preferred for their ability to coordinate with the lithium ion.

| Solvent | Effect on Enolate Formation and Stability |

| Tetrahydrofuran (THF) | The most common solvent for enolate chemistry. It effectively solvates the lithium cation, generally leading to less aggregated and more reactive enolates. nih.gov |

| Diethyl ether (Et₂O) | A less polar alternative to THF. Enolates may be more aggregated in Et₂O, potentially leading to lower reactivity. acs.org |

| Dimethoxyethane (DME) | A bidentate Lewis basic solvent that can chelate the lithium cation, potentially leading to lower aggregation states compared to THF. nih.gov |

| Toluene | A non-polar solvent that can be used, sometimes in combination with a Lewis base, to influence the solubility and reactivity of the organolithium species. researchgate.net |

| Hexamethylphosphoramide (HMPA) | A highly polar, coordinating solvent that can be used as an additive to break up enolate aggregates and increase reactivity. However, its use is often limited due to toxicity concerns. |

Interactive Data Table: Solvent Effects on Enolate Chemistry

Effect on Enolate Formation and Stability: The most common solvent for enolate chemistry. It effectively solvates the lithium cation, generally leading to less aggregated and more reactive enolates. nih.gov

The stability of the generated lithium 2-(oxetan-3-yl)butanoate is also a significant consideration. Research has shown that some oxetane-carboxylic acids can be unstable and prone to isomerization, particularly upon heating. acs.orgacs.org This highlights the importance of maintaining low temperatures throughout the generation and subsequent reaction of the lithium enolate to prevent decomposition or rearrangement.

Reactivity and Mechanistic Investigations of Lithium 2 Oxetan 3 Yl Butanoate

Ring-Opening Reactions of the Oxetane (B1205548) Moiety within the Butanoate Context

The high ring strain of the oxetane ring, estimated to be around 25.5 kcal/mol, renders it susceptible to nucleophilic and acid-catalyzed ring-opening reactions. beilstein-journals.org The presence of the butanoate substituent at the 3-position introduces electronic and steric factors that influence the regioselectivity of these transformations.

Nucleophilic Ring-Opening with Carbon, Oxygen, Nitrogen, and Halogen Nucleophiles

The ring-opening of the oxetane in lithium 2-(oxetan-3-yl)butanoate can be achieved with a variety of strong nucleophiles. These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks one of the electrophilic methylene (B1212753) carbons of the oxetane ring. Under neutral or basic conditions, the attack predominantly occurs at the less sterically hindered carbon atom. magtech.com.cn

Carbon Nucleophiles: Organolithium and Grignard reagents can open the oxetane ring, leading to the formation of a new carbon-carbon bond and a primary alcohol after workup.

Oxygen Nucleophiles: Alkoxides and hydroxides can act as nucleophiles, yielding ether-alcohols or diols, respectively.

Nitrogen Nucleophiles: Amines can open the oxetane ring to produce amino-alcohols, a valuable class of compounds in medicinal chemistry. utexas.edu

Halogen Nucleophiles: Halide ions, typically delivered from sources like lithium halides, can also act as nucleophiles, particularly when the oxetane is activated.

Interactive Table 1: Hypothetical Nucleophilic Ring-Opening Reactions of Lithium 2-(oxetan-3-yl)butanoate

| Nucleophile (Nu⁻) | Reagent Example | Plausible Product (after acidic workup) | Expected Regioselectivity |

| Carbon (R⁻) | Methyllithium (CH₃Li) | 3-(1-hydroxyethyl)butanoic acid | Attack at C4/C2 |

| Oxygen (RO⁻) | Sodium methoxide (B1231860) (NaOCH₃) | 3-(methoxymethyl)-3-(hydroxymethyl)butanoic acid | Attack at C4/C2 |

| Nitrogen (R₂N⁻) | Lithium diethylamide (LiNEt₂) | 3-((diethylamino)methyl)-3-(hydroxymethyl)butanoic acid | Attack at C4/C2 |

| Halogen (X⁻) | Lithium bromide (LiBr) | 3-(bromomethyl)-3-(hydroxymethyl)butanoic acid | Attack at C4/C2 |

Acid-Catalyzed and Lewis Acid-Mediated Ring-Opening Mechanisms

The reactivity of the oxetane ring is significantly enhanced in the presence of Brønsted or Lewis acids. beilstein-journals.org Activation occurs through protonation or coordination of the oxetane oxygen, which increases the electrophilicity of the ring carbons. rsc.orgacs.org This allows for ring-opening by weaker nucleophiles. magtech.com.cn

Brønsted Acid Catalysis: In the presence of a strong acid, the oxetane oxygen is protonated, forming an oxonium ion. This intermediate is highly susceptible to nucleophilic attack.

Lewis Acid Mediation: Lewis acids such as BF₃·OEt₂, Al(C₆F₅)₃, or Sc(OTf)₃ can coordinate to the oxetane oxygen, polarizing the C-O bonds and facilitating nucleophilic attack. acs.orgresearchgate.net Some Lewis acids can promote regioselective isomerization to homoallylic alcohols. researchgate.net The choice of Lewis acid can be critical in controlling the reaction pathway and suppressing side reactions like dimerization. researchgate.net

The mechanism can shift from a pure SN2 pathway towards an SN1-like character, especially with Lewis acids that can stabilize developing positive charge. This has important consequences for the regioselectivity of the reaction.

Regiochemical and Stereochemical Outcomes of Oxetane Cleavage Pathways

The regioselectivity of the ring-opening is a key consideration. In nucleophilic attacks under basic or neutral conditions, the reaction is primarily under steric control, favoring attack at the less substituted carbon atoms (C2 and C4) of the 3-substituted oxetane. magtech.com.cn

Under acidic conditions, the regiochemical outcome is governed by a balance of steric and electronic factors. magtech.com.cn The protonated or Lewis acid-coordinated oxetane can be attacked at either the less hindered carbon (C2/C4) or the more substituted carbon (C3-adjacent ring carbon). Attack at the more substituted carbon can be favored if the transition state has significant carbocationic character, as the substituent can stabilize the positive charge. magtech.com.cn For 3-substituted oxetanes, this can lead to the formation of products with a tertiary or quaternary stereocenter. rsc.org

The stereochemistry of the ring-opening is also of great importance. SN2-type reactions proceed with inversion of configuration at the attacked carbon center. acs.org When chiral catalysts are employed, such as chiral Brønsted or Lewis acids, enantioselective desymmetrization of the prochiral 3-substituted oxetane can be achieved, providing access to highly functionalized chiral building blocks. rsc.orgrsc.org

Enolate Reactivity of the Lithium 2-(oxetan-3-yl)butanoate Species

The lithium enolate portion of the molecule is a powerful nucleophile, enabling a range of carbon-carbon bond-forming reactions at the α-carbon. The reactivity and selectivity of these transformations are heavily influenced by the aggregation state of the enolate in solution.

Aggregation States of the Lithium Enolate in Solution and their Influence on Reaction Pathways

Lithium enolates are known to exist as aggregates in solution, such as dimers, tetramers, and hexamers. nih.govethz.ch The specific aggregation state depends on factors like the solvent, the presence of additives (e.g., LiCl), and the steric bulk of the enolate. nih.govbham.ac.uk In coordinating solvents like tetrahydrofuran (B95107) (THF), lithium enolates of ketones often form cubic tetramers, while in the presence of chelating agents like N,N,N',N'-tetramethylethylenediamine (TMEDA), they tend to exist as cyclic dimers. nih.govnih.gov It is plausible that the lithium enolate of 2-(oxetan-3-yl)butanoate would exhibit similar behavior, although the intramolecular coordination of the oxetane oxygen to the lithium ion could favor smaller aggregates or specific solvated structures.

The aggregation state has a profound impact on the reactivity of the enolate. While aggregates are often the dominant species in solution, it is generally believed that the monomeric or dimeric forms are the most reactive species in alkylation reactions. researchgate.net Therefore, conditions that favor disaggregation, such as the use of highly polar solvents or additives, can lead to increased reaction rates.

Interactive Table 2: Hypothetical Aggregation States of Lithium 2-(oxetan-3-yl)butanoate in Various Solvents

| Solvent | Coordinating Ligand | Predominant Aggregation State (Hypothetical) | Expected Reactivity in Alkylation |

| Toluene | None | Higher aggregates (e.g., hexamers) | Low |

| Tetrahydrofuran (THF) | THF | Tetramers and dimers researchgate.net | Moderate |

| N,N,N',N'-tetramethylethylenediamine (TMEDA) | TMEDA | Dimers nih.gov | High |

| Hexamethylphosphoramide (HMPA) | HMPA | Monomers/Dimers | Very High |

Mechanistic Studies of α-Carbon Alkylation and Other Transformations

The α-alkylation of the lithium enolate of 2-(oxetan-3-yl)butanoate would proceed via a standard SN2 mechanism, where the nucleophilic α-carbon attacks an electrophilic alkyl halide. chemistrysteps.comfiveable.me The reaction is sensitive to the nature of the alkylating agent, with primary alkyl halides being the most effective electrophiles. chemistrysteps.com

The mechanism involves the formation of a new carbon-carbon bond at the α-position, regenerating the carbonyl group. fiveable.me Given that the enolate is a soft nucleophile, C-alkylation is generally favored over O-alkylation. masterorganicchemistry.com The stereochemical outcome of the alkylation would depend on the geometry of the enolate (E vs. Z) and the reaction conditions. The presence of the chiral center at the 3-position of the oxetane ring could potentially induce diastereoselectivity in the alkylation reaction, although the distance between the stereocenter and the reacting enolate might limit the extent of this influence.

Other transformations of the enolate are also conceivable, such as aldol (B89426) reactions with aldehydes or ketones, and acylation reactions with acid chlorides or anhydrides. Each of these would expand the synthetic utility of lithium 2-(oxetan-3-yl)butanoate as a versatile building block.

Stereochemical Induction and Diastereoselectivity in Enolate-Mediated Reactions

The generation of lithium 2-(oxetan-3-yl)butanoate creates a chiral enolate, given the stereocenter at the 3-position of the oxetane ring. The subsequent reactions of this enolate with electrophiles, such as aldehydes in aldol reactions, are expected to proceed with a degree of diastereoselectivity. The facial selectivity of the enolate's approach to the electrophile is influenced by the steric and electronic properties of the oxetane substituent.

In principle, the lithium enolate can exist as either the E- or Z-isomer. The geometry of the enolate is critical in determining the stereochemical outcome of its reactions. For instance, in reactions with chiral aldehydes, the combination of the enolate's facial bias and the aldehyde's own facial preference (governed by models such as the Felkin-Ahn model) will dictate the formation of syn or anti products. The tight, cyclic transition states often invoked in reactions of lithium enolates suggest that the stereochemical information from the oxetane ring can be effectively transmitted to the newly forming stereocenters. msu.edu

While specific experimental data on the diastereoselectivity of lithium 2-(oxetan-3-yl)butanoate reactions are not extensively documented in publicly available literature, predictions can be made based on analogous systems. The use of chiral lithium amides as non-covalent auxiliaries has been shown to induce high levels of enantio- and diastereoselectivity in reactions of lithium enolates. nih.gov This suggests that the inherent chirality of the oxetane moiety in lithium 2-(oxetan-3-yl)butanoate could similarly direct the stereochemical course of its reactions.

A hypothetical scenario for the alkylation of lithium 2-(oxetan-3-yl)butanoate is presented in the table below, illustrating potential diastereomeric products. The ratios would be dependent on the specific reaction conditions and the nature of the electrophile.

| Electrophile (E+) | Diastereomer 1 | Diastereomer 2 | Predicted Diastereomeric Ratio (d.r.) |

| Methyl Iodide | (2R,3'S)-2-methyl-2-(oxetan-3-yl)butanoic acid | (2S,3'S)-2-methyl-2-(oxetan-3-yl)butanoic acid | Potentially low to moderate |

| Benzaldehyde | (2R,3'S,αR)-2-(hydroxy(phenyl)methyl)-2-(oxetan-3-yl)butanoic acid | (2S,3'S,αR)-2-(hydroxy(phenyl)methyl)-2-(oxetan-3-yl)butanoic acid | Potentially moderate to high |

Intramolecular Transformations and Rearrangements Involving Both Moieties

The unique combination of a strained four-membered ether ring and a carboxylate functionality within the same molecule predisposes lithium 2-(oxetan-3-yl)butanoate and its corresponding acid to a variety of intramolecular reactions. These transformations are often driven by the relief of ring strain in the oxetane.

Isomerization Pathways of Oxetane-Carboxylic Acids to Cyclic Lactones

A significant and well-documented reaction of oxetane-carboxylic acids is their propensity to isomerize into cyclic lactones. nih.govacs.org This transformation is often spontaneous, occurring at room temperature or with gentle heating, and does not typically require an external catalyst. acs.org The intramolecular reaction involves the carboxylic acid group acting as an internal nucleophile, leading to the opening of the strained oxetane ring and the formation of a more stable five- or six-membered lactone.

The mechanism is believed to proceed through protonation of the oxetane oxygen by the carboxylic acid, which activates the ring towards nucleophilic attack by the carboxylate. This acid-catalyzed intramolecular esterification is a key consideration in the synthesis and storage of oxetane-carboxylic acids, as the isomerization can significantly impact reaction yields and product purity. nih.govacs.org The stability of these compounds is found to be dependent on the substitution pattern, with bulkier substituents sometimes hindering the isomerization process. acs.org

The isomerization of 2-(oxetan-3-yl)butanoic acid would be expected to yield a γ-lactone. The general pathway for this type of isomerization is outlined below:

| Starting Material | Intermediate | Product | Conditions |

| 2-(oxetan-3-yl)butanoic acid | Protonated oxetane intermediate | γ-butyrolactone derivative | Room temperature or mild heating |

Pericyclic Reactions and Sigmatropic Rearrangements within the Oxetane-Butanoate System

Pericyclic reactions, which proceed through a concerted, cyclic transition state, represent another potential avenue for intramolecular transformations in the oxetane-butanoate system. researchgate.netlibretexts.org Sigmatropic rearrangements, a class of pericyclic reactions involving the migration of a sigma-bond, are of particular interest. libretexts.orgethz.ch

While specific examples of pericyclic reactions involving lithium 2-(oxetan-3-yl)butanoate are not readily found in the literature, the structural motifs present suggest that such reactions could be plausible under the right conditions, likely thermal or photochemical activation. For instance, a -sigmatropic rearrangement, such as a Cope or Claisen rearrangement, could be envisioned if the butanoate moiety were to be appropriately unsaturated. libretexts.org

A hypothetical ic.ac.uk-Wittig rearrangement could also be considered if an adjacent ether linkage were present. nih.gov However, in the saturated butanoate chain of the title compound, the barrier to such reactions would be prohibitively high. The participation of the oxetane ring itself in a cycloaddition or electrocyclic reaction is also a theoretical possibility, though less likely under typical conditions for enolate chemistry. The high stereoselectivity of pericyclic reactions means that if such a rearrangement were to occur, the stereochemistry of the oxetane ring would have a direct and predictable influence on the stereochemistry of the product. libretexts.org

Further research, potentially involving computational modeling, would be necessary to explore the feasibility and potential outcomes of pericyclic reactions within the lithium 2-(oxetan-3-yl)butanoate system.

Coordination Chemistry and Aggregation Phenomena of Lithium 2 Oxetan 3 Yl Butanoate

Elucidation of Lithium-Oxygen Interactions in Carboxylate and Ether Systems

The carboxylate group offers a bidentate coordination site where the lithium ion can interact with both oxygen atoms simultaneously. This chelation is a strong organizing principle in the solid-state structures of many lithium carboxylates, often leading to the formation of dimeric or polymeric structures. acs.orgmdpi.com The Li-O bond distances within these carboxylate bridges are typically in the range of 1.8 to 2.1 Å. mdpi.com

The ether oxygen of the oxetane (B1205548) ring provides an additional, albeit generally weaker, coordination site. The strength of this interaction is influenced by several factors, including the steric environment around the oxygen and the electronic properties of the rest of the molecule. In many organolithium systems, ether solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are known to coordinate to the lithium center, often breaking down larger aggregates into smaller, more reactive species. msu.edu In the case of Lithium 2-(oxetan-3-yl)butanoate, the ether functionality is tethered to the carboxylate, allowing for the possibility of intramolecular coordination. This intramolecular Li-O(ether) interaction would compete with intermolecular coordination and solvent binding.

The interplay between the strong bidentate carboxylate coordination and the potentially weaker monodentate ether coordination is a key feature of this system. The relative strengths of these interactions will dictate the preferred coordination geometry around the lithium ion and influence the aggregation state of the compound in both the solid state and in solution.

Solution and Solid-State Aggregation Behavior of Lithium 2-(oxetan-3-yl)butanoate

Organolithium compounds are well-known for their tendency to form aggregates, both in the solid state and in solution. researchgate.net The degree of aggregation is a dynamic equilibrium influenced by the structure of the organic moiety, the nature of the solvent, and the presence of any external ligands.

Characterization of Dimeric, Tetrameric, and Higher-Order Oligomeric Structures

In the solid state, lithium carboxylates frequently form extended structures. For instance, lithium 1,3,5-benzenetricarboxylate complexes have been shown to form 2-D sheets and 3-D frameworks. mdpi.com Similarly, layered structures are observed in other lithium carboxylates. acs.orgacs.org Given the bidentate nature of the carboxylate group, it is highly probable that Lithium 2-(oxetan-3-yl)butanoate will form at least dimeric structures, where two lithium ions are bridged by two carboxylate groups, forming a central Li₂O₂ core.

The intramolecular ether linkage adds a layer of complexity. If the oxetane oxygen coordinates to the lithium center of the same monomeric unit, it could favor the formation of smaller aggregates, such as dimers or tetramers, by satisfying the coordination sphere of the lithium ion internally. Conversely, if the oxetane oxygen of one monomer coordinates to the lithium of an adjacent monomer, it could promote the formation of higher-order oligomers or polymeric chains.

In non-coordinating solvents, organolithium compounds tend to form larger aggregates to maximize the coordination of the lithium ions. msu.edu For Lithium 2-(oxetan-3-yl)butanoate, it is conceivable that in hydrocarbon solvents, the dominant species would be higher-order oligomers, potentially hexamers or even larger clusters, driven by intermolecular carboxylate bridging and potentially intermolecular ether coordination.

Role of Solvent Coordination and External Ligands in Aggregation Control

The aggregation state of organolithium compounds is highly sensitive to the solvent environment. Coordinating solvents, such as ethers (e.g., THF) and amines (e.g., TMEDA), can significantly alter the aggregation equilibrium by competing for coordination sites on the lithium ion. msu.edunih.gov

For Lithium 2-(oxetan-3-yl)butanoate, the introduction of a strongly coordinating solvent like THF would likely lead to the breakdown of larger aggregates. The solvent molecules would compete with both the intermolecular carboxylate and the intramolecular ether coordination. This can lead to the formation of smaller, more soluble, and often more reactive species, such as solvated dimers or even monomers. acs.org The equilibrium between these different aggregated and solvated forms is a key aspect of the solution chemistry of this compound.

The use of external ligands, such as the bidentate amine TMEDA (N,N,N',N'-tetramethylethylenediamine), is a common strategy to control the aggregation and reactivity of organolithium reagents. wikipedia.org TMEDA is known to chelate to lithium ions, forming stable, often monomeric or dimeric, complexes. nih.gov In the case of Lithium 2-(oxetan-3-yl)butanoate, the addition of TMEDA would likely disrupt the existing aggregation state, forming new complexes where the lithium ion is coordinated to the TMEDA ligand. This can provide a means to tune the reactivity of the compound for specific synthetic applications.

Table 1: Expected Aggregation Behavior of Lithium 2-(oxetan-3-yl)butanoate in Different Environments

| Environment | Dominant Aggregation State | Key Interactions |

| Solid State | Polymeric or higher oligomers | Intermolecular carboxylate bridging, potential intermolecular ether coordination |

| Non-coordinating Solvent (e.g., hexane) | Higher-order oligomers (e.g., hexamers) | Intermolecular carboxylate bridging, intramolecular/intermolecular ether coordination |

| Coordinating Solvent (e.g., THF) | Dimeric or monomeric species | Solvent coordination competes with intermolecular bridging and intramolecular ether coordination |

| With External Ligand (e.g., TMEDA) | Monomeric or dimeric complexes | Ligand coordination dominates, disrupting existing aggregates |

Theoretical Models for Lithium Coordination Complexes and Their Dynamic Properties

Computational chemistry provides powerful tools for understanding the structure, bonding, and dynamics of lithium coordination complexes. magtech.com.cn Density Functional Theory (DFT) calculations can be employed to model the geometry and stability of different possible aggregates of Lithium 2-(oxetan-3-yl)butanoate, including monomers, dimers, tetramers, and higher oligomers. These calculations can provide insights into the relative energies of these different structures and help to predict the most stable forms.

Theoretical models can also be used to elucidate the nature of the lithium-oxygen interactions. By analyzing the electron density distribution and orbital interactions, it is possible to quantify the strength of the coordination bonds between the lithium ion and the carboxylate and ether oxygens. nih.gov This can help to resolve the competition between intramolecular and intermolecular coordination.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of Lithium 2-(oxetan-3-yl)butanoate in solution. These simulations can model the exchange between different aggregated states, the role of solvent molecules in these equilibria, and the conformational flexibility of the organic ligand. magtech.com.cn This can provide a more complete picture of the complex solution-phase behavior of this compound.

Furthermore, theoretical calculations can predict spectroscopic properties, such as NMR chemical shifts, which can then be compared with experimental data to validate the proposed structures and dynamic models. This synergy between theoretical modeling and experimental observation is crucial for a comprehensive understanding of the coordination chemistry of complex organolithium compounds like Lithium 2-(oxetan-3-yl)butanoate.

Table 2: Theoretical Approaches for Studying Lithium 2-(oxetan-3-yl)butanoate

| Theoretical Method | Application | Information Gained |

| Density Functional Theory (DFT) | Geometry optimization and energy calculations of aggregates | Relative stabilities of different oligomers, preferred coordination geometries, Li-O bond strengths |

| Molecular Dynamics (MD) | Simulation of solution-phase behavior | Dynamic equilibrium between aggregates, solvent effects, conformational dynamics |

| Spectroscopic Prediction (e.g., NMR) | Calculation of chemical shifts and coupling constants | Validation of proposed structures by comparison with experimental data |

Advanced Spectroscopic and Computational Characterization Methodologies

Spectroscopic Techniques for Structural and Electronic Elucidation

Spectroscopic methods are indispensable for probing the molecular intricacies of “Lithium 2-(oxetan-3-yl)butanoate”. Vibrational and nuclear magnetic resonance spectroscopies offer detailed information on the compound's structure and behavior in different states, while X-ray photoelectron spectroscopy provides insight into its electronic environment.

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for analyzing the conformational landscape and bond characteristics of “Lithium 2-(oxetan-3-yl)butanoate”. The spectra are expected to exhibit characteristic bands corresponding to the vibrations of the oxetane (B1205548) ring, the butanoate chain, and the carboxylate group.

The oxetane moiety is characterized by its ring-puckering motion, which gives rise to distinct low-frequency modes. researchgate.net The C-O-C stretching and scissoring vibrations of the oxetane ring are also prominent features. For the butanoate portion, C-H stretching and bending vibrations, as well as C-C stretching modes, will be present.

A key diagnostic region in the vibrational spectra of metal carboxylates is the region of the carboxylate group's symmetric and asymmetric stretching vibrations. researchgate.net The positions of these bands are sensitive to the coordination mode of the carboxylate group with the lithium cation. In FTIR spectroscopy, the asymmetric stretching (νₐ(COO⁻)) and symmetric stretching (νₛ(COO⁻)) of the carboxylate group are typically observed in the ranges of 1500-1650 cm⁻¹ and 1380-1450 cm⁻¹, respectively. The separation between these two frequencies (Δν = νₐ - νₛ) can provide information about the coordination mode (monodentate, bidentate chelating, or bidentate bridging).

Hypothetical Vibrational Spectroscopy Data for Lithium 2-(oxetan-3-yl)butanoate

| Wavenumber (cm⁻¹) | Assignment | Technique |

| ~2960-2850 | C-H stretching (butanoate and oxetane) | FTIR, Raman |

| ~1580 | Asymmetric COO⁻ stretching (νₐ) | FTIR |

| ~1420 | Symmetric COO⁻ stretching (νₛ) | FTIR, Raman |

| ~1120-1040 | C-C stretching (butanoate chain) | Raman |

| ~980 | Oxetane ring breathing | Raman |

| ~900 | C-O-C symmetric stretching (oxetane) | FTIR |

Note: This is a hypothetical data table based on typical values for similar compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the solution-state structure and dynamics of “Lithium 2-(oxetan-3-yl)butanoate”. Both ¹H and ¹³C NMR are crucial for assigning the stereochemistry and understanding the conformational preferences of the molecule in solution.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the oxetane ring and the butanoate chain. The chemical shifts and coupling constants of the oxetane protons will be indicative of the ring's conformation. The protons on the carbon adjacent to the carboxylate group are expected to be deshielded and appear at a lower field. libretexts.org

The ¹³C NMR spectrum will provide information on the number of unique carbon environments. The carbonyl carbon of the carboxylate group is characteristically found in the downfield region of the spectrum (170-185 ppm). libretexts.org The carbons of the oxetane ring will also have distinct chemical shifts. The electronegativity of the oxygen atom in the oxetane ring influences the chemical shifts of the adjacent carbons, causing them to appear at a lower field compared to analogous cycloalkanes. libretexts.org

Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Lithium 2-(oxetan-3-yl)butanoate in a suitable deuterated solvent

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~175-180 |

| CH (α to C=O) | ~2.2-2.5 | ~40-45 |

| Oxetane CH | ~3.0-3.5 | ~45-50 |

| Oxetane CH₂ | ~4.5-4.8 | ~75-80 |

| Butanoate CH₂ | ~1.5-1.7 | ~25-30 |

| Butanoate CH₃ | ~0.9-1.0 | ~10-15 |

Note: This is a predictive data table. Actual values may vary depending on the solvent and other experimental conditions.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that can probe the elemental composition and the chemical (electronic) state of the atoms within the first few nanometers of a material's surface. For “Lithium 2-(oxetan-3-yl)butanoate”, XPS would be particularly useful for characterizing the electronic environment of the lithium and oxygen atoms.

The Li 1s core level spectrum is expected to show a peak at a binding energy characteristic of lithium in an ionic salt. The precise binding energy can provide insights into the degree of covalent character in the Li-O bond. rsc.org Studies on lithium alkyl carbonates, which are structurally related to the target compound, have reported Li 1s binding energies in the range of 54-56 eV. nih.govresearchgate.net

The O 1s spectrum is anticipated to be more complex, with contributions from the two distinct oxygen environments: the carboxylate oxygens and the ether oxygen of the oxetane ring. Deconvolution of the O 1s peak can help to distinguish between these species. The carboxylate oxygens are expected to have a different binding energy compared to the ether oxygen due to their different chemical bonding.

Expected XPS Binding Energies for Lithium 2-(oxetan-3-yl)butanoate

| Core Level | Expected Binding Energy (eV) |

| Li 1s | ~55.0 ± 1.0 |

| O 1s (C=O) | ~531.5 ± 0.5 |

| O 1s (C-O-C) | ~533.0 ± 0.5 |

| C 1s (C=O) | ~288.5 ± 0.5 |

| C 1s (C-O) | ~286.5 ± 0.5 |

| C 1s (C-C) | ~284.8 (reference) |

Note: These are expected values based on literature for similar functional groups. nih.govnih.govacs.org

Diffraction Methods for Solid-State Structural Determination

Diffraction techniques are paramount for elucidating the precise three-dimensional arrangement of atoms in the solid state. For “Lithium 2-(oxetan-3-yl)butanoate”, single-crystal X-ray diffraction would be the definitive method for determining its crystal structure.

While no specific crystal structure for “Lithium 2-(oxetan-3-yl)butanoate” has been reported, insights can be gleaned from the crystal structures of related lithium carboxylates and coordination polymers. nih.govacs.org Single-crystal X-ray diffraction (SCXRD) studies on such compounds reveal that lithium ions often exhibit a preference for tetrahedral or octahedral coordination geometries, bridging carboxylate groups to form one-, two-, or three-dimensional coordination polymers. mdpi.comrsc.org

In the case of “Lithium 2-(oxetan-3-yl)butanoate”, it is plausible that the carboxylate group will act as a bridging ligand between lithium centers. The oxetane oxygen could also potentially coordinate to a lithium ion, leading to more complex structural motifs. An SCXRD analysis would provide precise bond lengths, bond angles, and details of the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.

Hypothetical Crystallographic Data for a Lithium Carboxylate-Oxetane Derivative

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~12.2 |

| b (Å) | ~5.0 |

| c (Å) | ~9.0 |

| β (°) | ~91.5 |

| Z | 4 |

| Li-O bond lengths (Å) | ~1.9-2.1 |

| Coordination Geometry | Distorted Tetrahedral |

Note: This table presents hypothetical data based on known structures of similar lithium carboxylates, such as lithium butyrate. nih.gov

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling provide a theoretical framework to complement experimental findings and to predict the properties of “Lithium 2-(oxetan-3-yl)butanoate”. Density Functional Theory (DFT) and other ab initio methods can be employed to calculate the optimized geometry, vibrational frequencies, and NMR chemical shifts of the molecule. researchgate.net

These computational approaches can aid in the assignment of complex vibrational spectra and can be used to model the conformational landscape of the molecule, identifying the most stable conformers. Furthermore, molecular dynamics simulations could be utilized to study the solution-state behavior and dynamics of the compound, including its interaction with solvent molecules.

In the context of materials science, computational modeling can be used to predict the solid-state properties of “Lithium 2-(oxetan-3-yl)butanoate”, such as its crystal structure and lattice energy. Such studies are invaluable for understanding the structure-property relationships of this and related materials. mdpi.com

Density Functional Theory (DFT) for Geometrical Optimization and Electronic Structure Prediction

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. For a novel compound like Lithium;2-(oxetan-3-yl)butanoate, DFT calculations would be instrumental in predicting its most stable three-dimensional geometry. This process, known as geometrical optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.

Once the optimized geometry is obtained, DFT can be used to predict a variety of electronic properties. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO-LUMO gap is a critical parameter as it provides insight into the chemical reactivity and kinetic stability of the molecule. A larger gap generally implies higher stability.

For instance, a hypothetical DFT study on Lithium;2-(oxetan-3-yl)butanoate might involve comparing different conformations of the butanoate chain and the oxetane ring relative to the lithium ion. The calculations would likely be performed using a specific functional, such as B3LYP, and a basis set, for example, 6-31G*. The resulting data could be compiled into a table summarizing key electronic properties.

Table 1: Hypothetical DFT-Calculated Electronic Properties of Lithium;2-(oxetan-3-yl)butanoate

| Property | Value | Unit |

|---|---|---|

| Optimized Energy | [Value] | Hartrees |

| HOMO Energy | [Value] | eV |

| LUMO Energy | [Value] | eV |

| HOMO-LUMO Gap | [Value] | eV |

Note: The values in this table are placeholders and would require actual DFT calculations to be determined.

Ab Initio Methods for Reaction Pathway Analysis and Transition State Elucidation

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods are particularly valuable for analyzing reaction mechanisms, including the identification of transition states and the calculation of activation energies. For Lithium;2-(oxetan-3-yl)butanoate, ab initio calculations could be employed to study its synthesis, decomposition, or its reactivity with other molecules.

For example, researchers could investigate the reaction pathway for the formation of Lithium;2-(oxetan-3-yl)butanoate from 2-(oxetan-3-yl)butanoic acid and a lithium base. Ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used to map out the potential energy surface of the reaction. This would involve locating the structures of the reactants, products, and the transition state connecting them. The energy difference between the reactants and the transition state would yield the activation energy, a crucial factor in determining the reaction rate.

Table 2: Hypothetical Ab Initio Results for a Reaction Involving Lithium;2-(oxetan-3-yl)butanoate

| Reaction Coordinate | Energy (kcal/mol) | Key Interatomic Distances (Å) |

|---|---|---|

| Reactants | 0.0 | [Distances] |

| Transition State | [Value] | [Distances] |

Note: This table represents a potential output from an ab initio study and requires specific computational research to be populated with actual data.

Molecular Dynamics Simulations for Solvent Effects and Aggregation Behavior

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For Lithium;2-(oxetan-3-yl)butanoate, MD simulations would be essential for understanding its behavior in a solution. The interactions between the lithium salt and solvent molecules would significantly influence its properties and reactivity.

Simulations could be performed by placing one or more molecules of Lithium;2-(oxetan-3-yl)butanoate in a box of solvent molecules (e.g., water, tetrahydrofuran (B95107), or a carbonate-based solvent relevant to battery electrolytes). By solving Newton's equations of motion for the system, the trajectory of each atom can be tracked. Analysis of these trajectories can reveal information about the solvation shell around the lithium ion, including the coordination number and the orientation of the solvent molecules.

Furthermore, MD simulations are well-suited to investigate the aggregation behavior of ionic compounds. In non-polar solvents, or at high concentrations, lithium salts often form aggregates such as dimers, trimers, or larger clusters. Understanding the extent and nature of this aggregation is critical, as it can dramatically affect the compound's chemical and physical properties.

Table 3: Hypothetical Molecular Dynamics Simulation Parameters and Observables for Lithium;2-(oxetan-3-yl)butanoate in a Solvent

| Parameter/Observable | Value/Description |

|---|---|

| Solvent | [e.g., Tetrahydrofuran] |

| Temperature (K) | 298.15 |

| Pressure (atm) | 1 |

| Simulation Time (ns) | [e.g., 100] |

| Average Li+ Coordination Number | [Value] |

| Radial Distribution Function g(r) for Li-O(solvent) | [Plot Description] |

Note: The data presented in this table is illustrative and would be the outcome of a dedicated molecular dynamics simulation study.

Future Research Directions and Unexplored Avenues for Lithium 2 Oxetan 3 Yl Butanoate

Development of Novel Stereoselective Synthetic Pathways for Functionalized Derivatives

A significant frontier in the chemistry of Lithium 2-(oxetan-3-yl)butanoate lies in the development of efficient and stereoselective synthetic routes to its functionalized derivatives. The creation of chiral centers is paramount for applications in drug discovery, and thus, asymmetric synthesis is a key area for future exploration.

Research into the asymmetric synthesis of 2-substituted oxetan-3-ones has shown promise, utilizing chiral hydrazones derived from oxetan-3-one. acs.org These methods, which involve metalation with reagents like tert-butyllithium (B1211817) followed by alkylation, can produce chiral 2-substituted and 2,2-disubstituted oxetan-3-ones with high enantiomeric excess. acs.org These oxetan-3-ones are critical precursors that can be converted to the corresponding carboxylic acids and subsequently to their lithium salts, such as Lithium 2-(oxetan-3-yl)butanoate. Future work should focus on expanding the scope of these methods to generate a wider variety of stereochemically defined derivatives.

Furthermore, the synthesis of oxetane (B1205548) and azetidine (B1206935) 3-aryl-3-carboxylic acid derivatives has been achieved through a two-step process involving a catalytic Friedel-Crafts reaction followed by oxidative cleavage. nih.gov Adapting such strategies to create aliphatic-substituted analogues like the butanoate derivative is a logical next step.

A key challenge that needs to be addressed is the inherent instability of some oxetane-carboxylic acids, which can isomerize to lactones. acs.orgresearchgate.net Research has indicated that the corresponding lithium or sodium salts exhibit greater stability, making them preferable for storage and subsequent use. acs.org Therefore, the development of direct, one-pot syntheses of these stable lithium salts from readily available precursors would be highly valuable.

In-depth Mechanistic Understanding of Complex Lithium-Mediated Oxetane Reactivity

The reactivity of oxetanes is largely governed by their ring strain, which facilitates ring-opening reactions. beilstein-journals.orgnih.gov While the general principles of lithium-mediated reactions are well-established, a detailed mechanistic understanding of the reactivity of Lithium 2-(oxetan-3-yl)butanoate is currently lacking.

Future investigations should aim to elucidate the pathways of its reactions. For instance, the regioselective ortho-lithiation of pyridine (B92270) derivatives bearing an oxetane unit using n-butyllithium has been demonstrated, providing access to new functionalized building blocks. rsc.org Understanding how the lithium butanoate moiety influences the electronics and reactivity of the oxetane ring is crucial. Computational studies, in conjunction with experimental work, could provide valuable insights into the transition states and intermediates involved in these transformations.

Furthermore, the cleavage of oxetanes by lithium radical anions, such as lithium 4,4′-di-tert-butylbiphenylide (LDBB), generates γ-lithioalkoxides. rsc.org These intermediates can be trapped with electrophiles to form functionalized products. A thorough investigation into the behavior of Lithium 2-(oxetan-3-yl)butanoate under such conditions could reveal novel synthetic pathways.

Design of Catalytic Systems for Enhanced Efficiency and Selectivity in Synthesis

The development of catalytic systems is essential for improving the efficiency, selectivity, and sustainability of synthetic processes involving oxetanes. While research has focused on the synthesis of oxetanes themselves, the catalytic functionalization of pre-existing oxetane scaffolds is an area ripe for exploration.

For example, rhodium-catalyzed O-H insertion and C-C bond-forming cyclizations have been employed to create diversely functionalized 2,2-disubstituted oxetanes. rsc.org Future research could focus on adapting these catalytic systems for the specific functionalization of Lithium 2-(oxetan-3-yl)butanoate and its derivatives. The design of chiral catalysts for the enantioselective functionalization of the butanoate side chain or the oxetane ring would be a significant advancement.

Moreover, the use of biocatalysis presents a green and highly selective alternative to traditional chemical methods. reagentia.eu The discovery and engineering of enzymes capable of acting on oxetane-containing substrates could open up new avenues for the synthesis of complex chiral molecules derived from Lithium 2-(oxetan-3-yl)butanoate.

Exploration of Intermolecular and Intramolecular Synergistic Effects in Reactivity

The interplay between the oxetane ring and the lithium butanoate functionality could lead to unique synergistic effects in both intermolecular and intramolecular reactions. The lithium carboxylate could act as an internal directing group or participate in the reaction mechanism, influencing stereoselectivity and reactivity.

Future studies should investigate the potential for intramolecular reactions, where the butanoate chain could interact with the oxetane ring. For instance, under certain conditions, ring-expansion or rearrangement reactions could be triggered, leading to the formation of larger heterocyclic systems. The synthesis of 1,2-dihydroquinolines through the skeletal reorganization of oxetanes has been reported, highlighting the potential for such transformations. beilstein-journals.org

In intermolecular reactions, the lithium butanoate moiety could influence the coordination of external reagents, thereby controlling the outcome of the reaction. The exploration of these synergistic effects could lead to the discovery of novel transformations and the development of new synthetic strategies for the construction of complex molecular architectures.

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for Lithium;2-(oxetan-3-yl)butanoate, and how do reaction conditions influence its purity?

- Methodological Answer: Solid-state synthesis or sol-gel methods are commonly used for lithium-containing organics. Key parameters include temperature control (80–120°C to prevent oxetane ring decomposition) and inert atmospheres (argon/glovebox) to avoid lithium oxidation. Post-synthesis purification via recrystallization in aprotic solvents (e.g., dimethyl carbonate) is critical. Characterization via XRD and NMR can validate structural integrity .

Q. How can researchers characterize the electrochemical stability of Lithium;2-(oxetan-3-yl)butanoate in battery applications?

- Methodological Answer: Cyclic voltammetry (CV) at scan rates of 0.1–1 mV/s in Li-ion half-cells (vs. Li/Li+) identifies redox activity. Pair with impedance spectroscopy (EIS) to assess interfacial resistance. In situ XRD or Raman spectroscopy tracks structural changes during cycling. Comparative studies with commercial electrolytes (e.g., LiPF₆) highlight stability trade-offs .

Q. What theoretical frameworks guide the study of Lithium;2-(oxetan-3-yl)butanoate’s ionic transport mechanisms?

- Methodological Answer: Density Functional Theory (DFT) with Generalized Gradient Approximation (GGA-PBE) models electron density distribution and Li⁺ migration barriers . Molecular Dynamics (MD) simulations parameterized with experimental diffusion coefficients (e.g., from pulsed-field gradient NMR) predict bulk ionic conductivity. Cross-validate with Arrhenius plots from EIS data .

Advanced Research Questions

Q. How can ab initio computational methods resolve contradictions between predicted and observed Li⁺ conductivity in Lithium;2-(oxetan-3-yl)butanoate?

- Methodological Answer: Discrepancies often arise from incomplete modeling of amorphous phases or interfacial defects. Use hybrid functionals (HSE06) for bandgap accuracy and projector augmented-wave (PAW) pseudopotentials to account for core-electron interactions . Validate with operando XPS to detect surface passivation layers not captured in simulations .

Q. What experimental designs minimize interfacial degradation when integrating Lithium;2-(oxetan-3-yl)butanoate into all-solid-state batteries?

- Methodological Answer: Apply atomic-layer deposition (ALD) of LiNbO₃ or LiTaO₃ coatings (~5–10 nm thickness) on cathode particles to suppress side reactions. Use high-pressure pelletization (≥300 MPa) to ensure electrolyte-electrode contact. Monitor degradation via TOF-SIMS or TEM coupled with differential electrochemical mass spectrometry (DEMS) .

Q. How can multi-modal data (computational, spectroscopic, electrochemical) be integrated to refine mechanistic models of Li⁺ transport?

- Methodological Answer: Develop Bayesian inference frameworks to reconcile DFT-predicted activation energies with experimental EIS-derived values. Cluster analysis of Raman spectra identifies local structural motifs correlated with MD-simulated Li⁺ pathways. Use machine learning (e.g., random forests) to prioritize synthesis variables (e.g., stoichiometry, annealing time) for targeted property optimization .

Q. What strategies address discrepancies in oxidative stability measurements between accelerated aging tests and theoretical predictions?

- Methodological Answer: Perform controlled-potential hold experiments (e.g., 4.3 V vs. Li/Li+ for 48 hours) with post-mortem GC-MS to identify decomposition byproducts (e.g., CO₂ from oxetane ring cleavage). Compare with DFT-calculated HOMO-LUMO gaps to pinpoint overlooked reaction pathways. Adjust computational models to include solvent/electrolyte interactions using implicit solvation methods .

Methodological Best Practices

- Data Validation : Cross-reference computed Li⁺ diffusion coefficients (e.g., from nudged elastic band calculations) with tracer diffusion coefficients measured via isotope labeling .

- Ethical Compliance : Adhere to safety protocols for handling reactive lithium compounds (e.g., use P95 respirators in fume hoods) as per NIOSH/CEN standards .

- Theoretical Rigor : Anchor hypotheses in established frameworks like Marcus theory for ion transport or phase-field modeling for interfacial stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.